BVdUMP

Antiviral HSV-1 Prodrug

BVdUMP (Brivudine 5′-Monophosphate, CAS 80860-82-8) is the active nucleotide of Brivudine with a unique dual antiviral mechanism: viral DNA chain termination plus virus-selective inhibition of pyrimidine sugar nucleotide transport across Golgi membranes—absent in acyclovir. This Golgi-targeting activity makes BVdUMP an essential probe for glycoprotein maturation studies. Unlike BVDU, pronucleotides exhibit potent anti-EBV activity. A 2 Å co-crystal structure with poxvirus thymidylate kinase supports structure-guided design. Ideal for HSV-1 screening, structural biology, and glycosylation research.

Molecular Formula C11H14BrN2O8P
Molecular Weight 413.11 g/mol
CAS No. 80860-82-8
Cat. No. B1235147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBVdUMP
CAS80860-82-8
Synonyms5-(2-bromovinyl)-2'-deoxyuridylate
5-(2-bromovinyl)-2'-deoxyuridylate, (E)-isomer
BrvdUMP
Molecular FormulaC11H14BrN2O8P
Molecular Weight413.11 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O
InChIInChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1
InChIKeyLKWCVKAHHUJPQO-PIXDULNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BVdUMP (CAS 80860-82-8) Procurement Guide: Technical Specifications and Baseline Profile


Brivudine 5'-Monophosphate (BVdUMP, CAS 80860-82-8) is a nucleotide derivative with molecular formula C11H14BrN2O8P and molecular weight 413.12 . It is the active phosphorylated species of the nucleoside analogue (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU, Brivudine) . The compound functions as an antiviral agent requiring virus-encoded thymidine kinase (TK) for activation from its parent nucleoside [1] and also acts as the active species of the anticancer agent NB1011 [2].

BVdUMP (CAS 80860-82-8): Why Generic Nucleoside Monophosphates Cannot Substitute


BVdUMP possesses a unique dual antiviral mechanism not shared by standard nucleoside analogues such as acyclovir monophosphate (ACVMP). Beyond incorporation into viral DNA as a chain terminator, BVdUMP specifically inhibits pyrimidine sugar nucleotide transport across the Golgi membrane in a virus-selective manner, a property absent in ACVMP [1]. Furthermore, BVdUMP exhibits structural recognition by poxvirus thymidylate kinase that bulky analogues such as acyclovir derivatives cannot achieve [2]. The compound's requirement for virus-encoded thymidine kinase for activation from its parent nucleoside BVDU confers selectivity, whereas substitution with a non-TK-dependent analogue would eliminate this layer of target specificity [3].

BVdUMP (CAS 80860-82-8): Quantitative Differential Evidence Against Comparator Compounds


BVdUMP as the Active Metabolite: Quantified Antiviral Activity of cycloSal-BVdUMP Prodrugs Versus Acyclovir

cycloSal-BVdUMP triesters, designed to deliver BVdUMP intracellularly, demonstrated anti-HSV-1 activity quantitatively comparable to aciclovir (ACV) in cell culture assays [1]. This establishes that BVdUMP-based prodrugs can achieve potency parity with the clinical standard-of-care acyclovir. Furthermore, BVdUMP delivered via the cycloSal approach showed potent inhibition of VZV replication at very low concentrations, with two compounds exhibiting slightly superior anti-VZV activity compared to the parent nucleoside BVDU [1].

Antiviral HSV-1 Prodrug Nucleotide delivery

BVdUMP Prodrugs Confer Anti-EBV Activity Absent in Parent Nucleoside BVDU

While the parent nucleoside BVDU is entirely inactive against Epstein-Barr virus (EBV), cycloSal-BVdUMP triesters—which deliver BVdUMP intracellularly—exhibit pronounced anti-EBV activity [1]. This represents a qualitative gain of function attributable solely to the BVdUMP delivery approach. Specific compounds (triesters 2c and 2d) showed pronounced activity, whereas 3'-ester derivatives of cycloSal-BVdUMP were completely devoid of antiviral activity [2].

Antiviral Epstein-Barr Virus Prodrug cycloSal

BVdUMP Inhibits Golgi Pyrimidine Sugar Nucleotide Transport: A Second Antiviral Mechanism Not Shared by Acyclovir

BVdUMP inhibits the transport of pyrimidine sugar nucleotides across Golgi membranes in HSV-infected cells, a mechanism distinct from DNA chain termination and not observed with standard nucleoside analogues such as acyclovir [1]. This inhibition specifically affects terminal glycosylation of viral glycoproteins, whereas acyclovir monophosphate does not engage this target. Notably, BVdUMP did not inhibit the translocation of purine sugar nucleotides across the Golgi membrane, demonstrating selectivity within the pyrimidine nucleotide class [1].

Antiviral Mechanism Glycosylation Inhibition Golgi Transport

BVdUMP Structural Recognition by Poxvirus Thymidylate Kinase at 2 Å Resolution

The 2 Å crystal structure of poxvirus thymidylate kinase bound to BVdUMP has been solved, revealing the structural basis for specific molecular recognition of this bulky analogue [1]. This structural data demonstrates that poxvirus thymidylate kinase possesses unusual substrate specificity and can accept BVdUMP, a property that distinguishes it from the restricted specificity of human thymidylate kinases [1]. Such structural characterization at atomic resolution is not available for many competing nucleotide analogues.

Structural Biology Poxvirus Thymidylate Kinase Nucleotide Analogue

Hydrolytic Delivery of Authentic BVdUMP from cycloSal Pronucleotides at Physiological pH

Chemical hydrolysis of cycloSal-BVdUMP triesters in phosphate buffers at pH 6.8 and 7.3, as well as in P3HR-1 cell extracts, delivers authentic BVdUMP and not the 3',5'-cyclic BVDUMP byproduct [1]. This controlled hydrolysis at physiologically relevant pH distinguishes the cycloSal-BVdUMP pronucleotide system from alternative approaches. In contrast, 3'-ester derivatives were stable to further hydrolysis and did not release BVdUMP (representing a 'dead end'), while 3'-aminoacyl derivatives showed markedly lower half-lives [2].

Prodrug Hydrolysis Pronucleotide Drug Delivery

BVdUMP Activity Dependent on Virus-Encoded Thymidine Kinase: Selectivity Versus TK-Negative HSV-1

Antiviral activity of BVdUMP-based prodrugs is strictly dependent on the presence of functional virus-encoded thymidine kinase (TK). No antiviral effect was observed against TK-deficient HSV-1 (TK⁻-HSV-1) [1]. This TK-dependence confirms that the mechanism of activation and selectivity is preserved for the monophosphate form delivered via prodrugs. Phosphorylation of BVUrd (the riboside precursor) in HSV-1-infected cells was completely absent in extracts of cells infected with a TK-deficient HSV-1 strain [2].

Antiviral Thymidine Kinase HSV-1 Selectivity

BVdUMP (CAS 80860-82-8): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Antiviral Screening Programs Requiring Activity Comparable to Acyclovir

Based on the evidence that cycloSal-BVdUMP triesters exhibit anti-HSV-1 activity comparable to aciclovir [1], BVdUMP and its prodrugs are suitable for inclusion in antiviral screening panels targeting HSV-1. Procurement is indicated when the research objective requires a nucleotide analogue with potency parity to the clinical standard but with distinct structural features and an alternative activation pathway.

Epstein-Barr Virus (EBV) Research Where Parent Nucleoside BVDU Is Inactive

Based on the evidence that cycloSal-BVdUMP triesters exhibit pronounced anti-EBV activity while the parent nucleoside BVDU is entirely inactive [2], procurement of BVdUMP-based pronucleotides or BVdUMP itself is specifically indicated for EBV antiviral research programs. Selection of the parent nucleoside BVDU would be ineffective and contraindicated for this application.

Structural Biology and Rational Drug Design Targeting Poxvirus Thymidylate Kinase

Based on the availability of a 2 Å crystal structure of poxvirus thymidylate kinase bound to BVdUMP [3], procurement of BVdUMP is indicated for structural biology studies, molecular modeling, and structure-guided optimization of nucleotide analogue inhibitors. The high-resolution structural data provides a foundation for rational design that is unavailable for many competing analogues.

Studies of Virus-Specific Golgi Glycosylation Inhibition

Based on the evidence that BVdUMP specifically inhibits pyrimidine sugar nucleotide transport across Golgi membranes in a virus-selective manner [4], procurement of BVdUMP is indicated for mechanistic studies of viral glycoprotein maturation and glycosylation inhibition. This application is distinct from DNA chain termination studies and represents a unique research tool not replicated by standard nucleoside analogues such as acyclovir.

Quote Request

Request a Quote for BVdUMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.